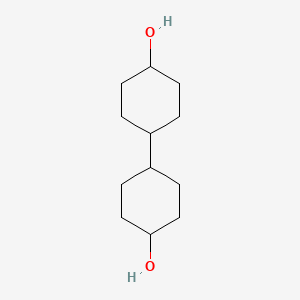

4,4'-Bicyclohexanol

Description

4,4'-Bicyclohexanol (CAS: 20601-38-1) is a bicyclic diol with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol. Structurally, it consists of two cyclohexanol rings connected at the 4,4'-positions, resulting in a rigid, hydrogenated analog of biphenol . The compound exists as a mixture of stereoisomers—trans-trans, cis-trans, and cis-cis—with the trans-trans isomer being dominant (≥60%) in purified forms . This isomer preference is critical in synthetic applications, as it influences reactivity and material properties.

This compound is primarily used as a precursor in synthesizing fluorine-containing diamine monomers for high-performance polyimides, which exhibit thermal stability, flexibility, and low color/transparency . Its hydroxyl groups enable functionalization, such as nitro-substitution reactions, to create intermediates for polymers . Commercial grades (e.g., 97% purity) are available as white solids, with suppliers like Apollo Scientific and TCI providing laboratory-scale quantities .

Propriétés

IUPAC Name |

4-(4-hydroxycyclohexyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXNOAWIRQFYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2CCC(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174616 | |

| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20601-38-1 | |

| Record name | [1,1′-Bicyclohexyl]-4,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020601381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-bicyclohexyl]-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bicyclohexyl]-4,4’-diol can be achieved through several methods. One common approach involves the hydrogenation of biphenyl to form bicyclohexyl, followed by hydroxylation at the 4,4’-positions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions .

Industrial Production Methods

In an industrial setting, the production of [1,1’-Bicyclohexyl]-4,4’-diol may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient conversion and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

[1,1’-Bicyclohexyl]-4,4’-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form [1,1’-Bicyclohexyl]-4,4’-diamine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 or PBr3 in an inert solvent such as dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: Formation of [1,1’-Bicyclohexyl]-4,4’-dione or [1,1’-Bicyclohexyl]-4,4’-dicarboxylic acid.

Reduction: Formation of [1,1’-Bicyclohexyl]-4,4’-diamine.

Substitution: Formation of [1,1’-Bicyclohexyl]-4,4’-dichloride or [1,1’-Bicyclohexyl]-4,4’-dibromide.

Applications De Recherche Scientifique

Material Science

Polymer Production:

4,4'-Bicyclohexanol serves as a valuable intermediate in the synthesis of polymers. Its hydroxyl groups can participate in polycondensation reactions, leading to the formation of polyesters and polyurethanes. These materials are utilized in coatings, adhesives, and flexible plastics.

Table 1: Polymer Applications of this compound

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Polyesters | Coatings | Improved durability and flexibility |

| Polyurethanes | Adhesives | Enhanced adhesion and elasticity |

Pharmaceutical Industry

Drug Development:

In pharmaceutical research, this compound has been investigated for its potential as a chiral building block in the synthesis of biologically active compounds. Its stereochemical properties can influence the pharmacodynamics and pharmacokinetics of drugs.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The compound was modified to enhance its solubility and bioavailability, showing promise as a lead compound in anticancer drug development .

Chemical Intermediates

Solvent Properties:

Due to its solubility characteristics, this compound is used as a solvent in various chemical reactions. It can dissolve a range of organic compounds and is particularly useful in reactions requiring a non-polar environment.

Table 2: Solvent Applications of this compound

| Application | Reaction Type | Benefits |

|---|---|---|

| Organic Synthesis | Nucleophilic substitutions | High solubility for reactants |

| Extraction | Separation processes | Efficient extraction of target compounds |

Environmental and Safety Considerations

While this compound has many applications, it is essential to consider environmental impacts and safety regulations associated with its use. Proper handling procedures should be established to mitigate any potential risks related to toxicity or environmental pollution.

Mécanisme D'action

The mechanism of action of [1,1’-Bicyclohexyl]-4,4’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound may interact with cell membranes, affecting their fluidity and permeability .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS : 80-04-6

- Formula : C₁₅H₂₈O₂

- Molecular Weight : 240.38 g/mol

- Structure: Features two cyclohexanol rings linked by an isopropylidene bridge (derived from hydrogenation of bisphenol A).

Key Differences :

Isomerism: HBPA exists as geometric isomers (e.g., trans-trans, cis-cis), similar to 4,4'-bicyclohexanol. However, HBPA’s isopropylidene spacer introduces additional steric effects, reducing conformational flexibility compared to the direct 4,4'-linkage in bicyclohexanol .

Physical Properties: Melting Point: 187°C (vs. 184–188°C for bicyclohexanol) . Water Solubility: 192 mg/L at 20°C (lower than bicyclohexanol due to larger hydrophobic structure) .

Applications: HBPA is used in epoxy resins and unsaturated polyesters for high-end coatings, LED packaging, and medical devices. It offers superior UV resistance and thermal stability compared to non-hydrogenated bisphenol A . In contrast, this compound is tailored for polyimide monomers, where isomer purity enhances polymer transparency .

4,4'-Dimethyl-1,1'-bicyclohexane

Chemical Identity :

- CAS : 54823-99-3

- Formula : C₁₄H₂₆

- Molecular Weight : 194.36 g/mol

- Structure : A fully saturated bicyclic hydrocarbon with methyl groups at the 4,4'-positions.

Key Differences :

Functional Groups: Lacks hydroxyl groups, making it chemically inert compared to this compound. This limits its utility in polymerization but allows use as a solvent or intermediate in hydrocarbon synthesis .

4-Methylcyclohexanol

Chemical Identity :

- CAS : 589-91-3

- Formula : C₇H₁₄O

- Molecular Weight : 114.18 g/mol

- Structure: A monocyclic alcohol with a single methyl substituent.

Key Differences :

Complexity: As a monocyclic compound, it lacks the rigidity and stereochemical complexity of bicyclohexanol. It exists as a cis-trans isomer mixture but with fewer conformational constraints .

Applications: Primarily used as a solvent or fragrance component, contrasting with this compound’s role in advanced polymer synthesis .

Comparative Data Table

Research Findings and Implications

- Isomer Influence: The dominance of the trans-trans isomer in this compound after purification (via NMR studies) enhances its utility in creating low-color polyimides, as isomer homogeneity reduces optical defects .

- Performance vs. HBPA: While HBPA offers superior environmental resistance in coatings, this compound’s simpler structure allows easier functionalization for high-purity polymers .

- Safety: Both this compound and HBPA are skin/eye irritants, necessitating careful handling .

Activité Biologique

4,4'-Bicyclohexanol, a bicyclic alcohol, is a compound of interest in various fields of research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which consists of two cyclohexanol units linked by a single bond. This structural configuration may influence its biological interactions and pharmacological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.31 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study conducted on various microorganisms demonstrated that this compound effectively inhibits the growth of several bacterial strains.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the following results were observed:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 0.5 mg/mL |

| Staphylococcus aureus | 20 | 0.3 mg/mL |

| Candida albicans | 18 | 0.7 mg/mL |

The results indicate that this compound has the potential to serve as an effective antimicrobial agent against both bacterial and fungal pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Research has shown that it can induce apoptosis in cancer cell lines through various mechanisms.

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, inhibiting their proliferation.

Research Findings

A study evaluated the anticancer effects of this compound on human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

These findings suggest that this compound may be a promising candidate for further development as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the bicyclic structure can enhance its efficacy and selectivity against specific targets.

Key Modifications

- Hydroxyl Group Positioning : Altering the position of hydroxyl groups can significantly affect the compound's binding affinity to biological targets.

- Substituent Variations : Introducing different substituents on the cyclohexanol rings may enhance antimicrobial and anticancer activities.

Q & A

Q. What are the key methodological steps for synthesizing 4,4'-Bicyclohexanol with high purity?

To synthesize this compound, hydrogenation of biphenyl derivatives (e.g., 4,4'-biphenol) using catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure is common. Post-reaction purification involves recrystallization from ethanol or acetone to isolate isomers. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity via melting point analysis (184–188°C) and NMR spectroscopy is critical. Ensure inert conditions to prevent oxidation of hydroxyl groups .

Q. How is this compound characterized using NMR spectroscopy?

Dissolve the compound in deuterated chloroform (CDCl₃) and acquire ¹H NMR spectra. The hydroxyl protons typically appear as broad singlets (δ ~2.00 ppm), while cyclohexyl protons show multiplet patterns between δ 1.20–1.80 ppm. Compare spectra with reference data to confirm structural integrity. For isomer mixtures, use decoupling experiments or 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

Conflicting NMR signals may arise from solvent effects, dynamic conformational changes, or isomer coexistence. Use deuterated solvents (e.g., DMSO-d₆ for polar derivatives) to stabilize specific conformers. For isomers, employ high-resolution chromatography (HPLC with chiral columns) followed by NMR analysis of isolated fractions. Cross-validate findings with computational models (e.g., DFT for predicting chemical shifts) .

Q. What statistical frameworks ensure robust experimental design in studies involving this compound?

Adhere to guidelines for sample size determination (n ≥ 3 biological replicates), clearly state whether measurements are independent or repeated, and adjust for covariates (e.g., temperature, catalyst loading). Use ANOVA for multi-group comparisons, apply Bonferroni correction for multiple testing, and report effect sizes (e.g., Cohen’s d). For Bayesian approaches, define priors based on pilot data .

Q. How can reaction conditions be optimized for this compound in polymer synthesis?

For polyimide applications, optimize catalyst loading (e.g., 5–10% Pd/C) and hydrogen pressure (10–50 bar) to maximize yield. Monitor reaction kinetics via in-situ FTIR or HPLC. Adjust solvent polarity (e.g., ethanol vs. THF) to control solubility. Post-synthesis, characterize thermal stability via TGA (decomposition ~300°C) and mechanical properties using dynamic mechanical analysis (DMA) .

Q. What methodologies effectively separate and identify isomers of this compound?

Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a hexane/isopropanol mobile phase. Collect fractions and analyze via polarimetry or circular dichroism (CD) for enantiomeric identification. For diastereomers, leverage differences in melting points or solubility in hexane/ethyl acetate mixtures .

Data Analysis and Interpretation

Q. How should researchers address variability in solubility data for this compound derivatives?

Report solubility in standardized units (e.g., mg/mL at 25°C) using saturated solutions filtered through 0.22 µm membranes. Account for temperature fluctuations and solvent purity. Use software tools (e.g., ACD/Labs) to predict solubility based on molecular descriptors and cross-validate with experimental measurements .

Q. What strategies validate the purity of this compound in synthetic workflows?

Combine orthogonal techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) and ≥95% peak area purity.

- Spectroscopy : FTIR to confirm absence of carbonyl or C=C stretches.

- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (C₁₂H₂₂O₂: C 72.68%, H 11.18%, O 16.14%) .

Application-Oriented Questions

Q. How is this compound utilized in developing fluorinated polyimides?

As a diol monomer, it enhances polymer solubility and thermal stability. React with fluorinated dianhydrides (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride) in NMP solvent at 180°C. Characterize glass transition temperature (Tg) via DSC and dielectric properties using impedance spectroscopy .

Q. What computational approaches predict the reactivity of this compound in supramolecular systems?

Employ molecular docking (AutoDock Vina) to model hydrogen-bonding interactions with host molecules (e.g., cyclodextrins). Validate with experimental association constants (Ka) from isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.